シアル酸ルイスa

説明

3-Sialyl lewis, also known as sialyl lea tri or slea, belongs to the class of organic compounds known as n-acylneuraminic acids. These are neuraminic acids carrying an N-acyl substituent. 3-Sialyl lewis is soluble (in water) and a moderately acidic compound (based on its pKa).

科学的研究の応用

疾患診断

シアル酸ルイスaは、さまざまな細胞での発現により、さまざまな疾患の重要なバイオマーカーです。 メラノーマ、乳がん、膵臓がん、肝臓がん、肺がん、頭頸部がん、卵巣がん、膀胱がんなどの悪性腫瘍との関連で、過剰発現が認められ、特にがんの疾患診断において重要な役割を果たしています 。その存在は、疾患の進行を検出およびモニタリングするために使用できるため、臨床診断における貴重なツールとなっています。

薬物送達

この化合物は、特定の細胞を標的にする能力があるため、薬物送達システムの理想的な候補となっています。 治療薬をthis compoundに結合させることで、薬剤を患部に送達し、副作用を最小限に抑えながら治療の有効性を高めることができます .

遺伝子導入

遺伝子治療では、this compoundは、特定の細胞種への遺伝子ベクターのターゲティングを向上させるために使用できます。 この精度は、効果的な遺伝子導入にとって不可欠であり、治療遺伝子が他の細胞に影響を与えることなく、目的の細胞に到達することを保証します .

医療用分子イメージング

This compoundは、医療用分子イメージングで、細胞プロセスと疾患の状態の可視化を向上させるために使用されます。 イメージング剤に結合させることで、特にがん組織における細胞相互作用と機能をより明確に把握できます .

免疫学と炎症

この化合物は、免疫応答と炎症に不可欠なセレクトインリガンドとして、白血球のトラフィッキングに関与しています。 リンパ球を特定の組織に誘導し、正常な免疫プロセスと病的な状態の両方において役割を果たします .

がん研究と治療法

This compoundは、がん細胞の転移と関連しているため、治療介入の標的となっています。研究では、細胞シグナル伝達と転移挙動、特にトリプルネガティブ乳がんなどの悪性がんへの関与が示されています。 This compoundを標的とすることで、がんの拡散を阻害する新しい治療法につながる可能性があります .

作用機序

Target of Action

Sialyl Lewis a (sLea), also known as cancer antigen 19-9, is a tetrasaccharide selectively and highly expressed on advanced adenocarcinomas including colon, stomach, and pancreatic cancers . It is a common ligand of the three selectins, L-selectin, E-selectin, and P-selectin . These selectins are the primary targets of sLea and play a crucial role in cell-to-cell recognition processes .

Mode of Action

The interaction between sLea and its targets, the selectins, promotes interactions between cancer cells and endothelial cells, leukocytes, or platelets . This interaction plays an important role in metastasis via facilitating the extravasation of tumor cells from the bloodstream .

Biochemical Pathways

The biosynthesis of tumor-associated sialoglycans involves sialyltransferases, which are differentially expressed in cancer cells . The sialylated glycocalyx plays a prominent role in cancer progression and immune evasion . The interplay between selectins and their ligands, sLea, promotes interactions between cancer cells and endothelial cells, leukocytes, or platelets, thereby playing an important role in metastasis via facilitating the extravasation of tumor cells from the bloodstream .

Pharmacokinetics

It is known that slea is a tetrasaccharide that is usually attached to o-glycans on the surface of cells . This suggests that its bioavailability and distribution may be influenced by the properties of these O-glycans and the cells to which they are attached.

Result of Action

The result of sLea’s action is primarily seen in its role in promoting metastasis in cancer. By interacting with selectins, sLea facilitates the extravasation of tumor cells from the bloodstream, thereby promoting the spread of cancer . Furthermore, sLea has been linked to immune evasion, suggesting that it may also play a role in protecting cancer cells from the immune system .

Action Environment

The action of sLea is influenced by various environmental factors. For instance, the expression of sLea is known to be higher in advanced adenocarcinomas . This suggests that the tumor microenvironment may play a role in regulating the expression and activity of sLea. Additionally, the interaction between sLea and selectins is likely to be influenced by the presence of other molecules in the cellular environment, such as other glycoproteins and glycolipids.

将来の方向性

Research on 3-Sialyl Lewis is ongoing, with a focus on its roles in cancer progression, immune evasion, drug evasion, drug resistance, tumor invasiveness, and vascular dissemination . There is potential for the use of enhanced levels of fucosylation as glycan biomarkers for early prognosis, diagnosis, and disease monitoring in cancer patients .

生化学分析

Biochemical Properties

3-Sialyl Lewis interacts with several biomolecules, including selectins, which are cell adhesion molecules. The interaction between 3-Sialyl Lewis and selectins, such as L-selectin, E-selectin, and P-selectin, is essential for leukocyte trafficking during the immune response . This carbohydrate structure is also involved in the fertilization process, where it facilitates the binding of sperm to the egg . The enzymes involved in the synthesis of 3-Sialyl Lewis include sialyltransferases, which add sialic acid residues to the glycan structure .

Cellular Effects

3-Sialyl Lewis has significant effects on various cell types and cellular processes. It influences cell signaling pathways by mediating interactions between cells and the extracellular matrix. This carbohydrate structure is known to affect gene expression and cellular metabolism, particularly in cancer cells, where its overexpression is associated with increased metastatic potential . In immune cells, 3-Sialyl Lewis plays a role in the adhesion and migration of leukocytes to sites of inflammation .

Molecular Mechanism

The molecular mechanism of 3-Sialyl Lewis involves its binding interactions with selectins. These interactions facilitate the rolling and adhesion of leukocytes on the endothelium, a critical step in the immune response . Additionally, 3-Sialyl Lewis can modulate enzyme activity, such as the inhibition of glycosidases, which are involved in the degradation of glycans . Changes in gene expression associated with 3-Sialyl Lewis include the upregulation of genes involved in cell adhesion and migration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Sialyl Lewis can change over time. Studies have shown that the stability and degradation of this carbohydrate structure can influence its long-term effects on cellular function . For example, in in vitro studies, the expression of 3-Sialyl Lewis on cell surfaces can be modulated by various factors, including the availability of sialic acid precursors and the activity of sialyltransferases .

Dosage Effects in Animal Models

The effects of 3-Sialyl Lewis vary with different dosages in animal models. At low doses, it can enhance leukocyte adhesion and migration, while at high doses, it may lead to adverse effects such as excessive inflammation . Studies have also shown that high doses of 3-Sialyl Lewis can be toxic to certain cell types, leading to cell death and tissue damage .

Metabolic Pathways

3-Sialyl Lewis is involved in several metabolic pathways, including the biosynthesis and degradation of glycans. The enzymes that interact with 3-Sialyl Lewis in these pathways include sialyltransferases and glycosidases . These interactions can affect metabolic flux and the levels of various metabolites, influencing cellular function and homeostasis .

Transport and Distribution

Within cells and tissues, 3-Sialyl Lewis is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . For example, 3-Sialyl Lewis is often found on the surface of immune cells, where it plays a role in cell adhesion and signaling .

Subcellular Localization

The subcellular localization of 3-Sialyl Lewis is primarily on the cell surface, where it is involved in cell-cell interactions. It can also be found in the Golgi apparatus, where it is synthesized and modified by glycosyltransferases . The activity and function of 3-Sialyl Lewis can be influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular cellular compartments .

特性

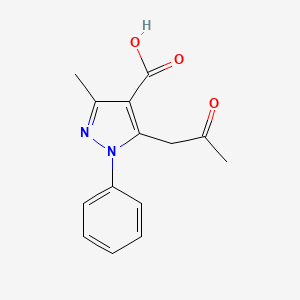

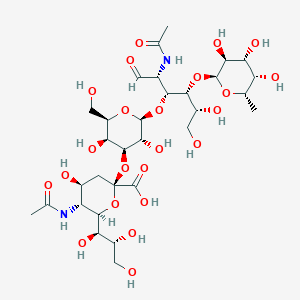

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R)-2-acetamido-5,6-dihydroxy-1-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52N2O23/c1-9-18(43)21(46)22(47)28(51-9)54-25(15(42)7-36)24(12(5-34)32-10(2)38)53-29-23(48)27(20(45)16(8-37)52-29)56-31(30(49)50)4-13(40)17(33-11(3)39)26(55-31)19(44)14(41)6-35/h5,9,12-29,35-37,40-48H,4,6-8H2,1-3H3,(H,32,38)(H,33,39)(H,49,50)/t9-,12-,13-,14+,15+,16+,17+,18+,19+,20-,21+,22-,23+,24+,25+,26+,27-,28-,29-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZOTETZQBPBCE-NYLDSJSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52N2O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40919162 | |

| Record name | Sialyl Lewis a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40919162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

820.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Sialyl Lewis | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

92448-22-1 | |

| Record name | Sialyl Lewis a | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92448-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sialyl lewis A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092448221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sialyl Lewis a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40919162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SIALYL LEWIS A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZEJ6FM4UJK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Sialyl Lewis | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-sialyl Lewis x such an important molecule in the context of cell adhesion?

A1: 3-sialyl Lewis x is a tetrasaccharide that plays a crucial role in leukocyte rolling, a critical step in the inflammatory response. It acts as a ligand for E-selectin, a cell adhesion molecule expressed on activated endothelial cells. [] This interaction allows leukocytes to slow down and roll along the blood vessel walls, facilitating their eventual migration into inflamed tissues. [] Interestingly, while the simple Lewis x structure does not bind to E-selectin, the addition of a sialic acid in a specific linkage (3-sialyl) confers high-affinity binding. []

Q2: Are there other carbohydrate structures similar to 3-sialyl Lewis x that also bind to E-selectin?

A2: Yes, research has identified a family of related tetrasaccharides, all featuring a 3-sialyl di-Lewis x extension, that bind with high affinity to E-selectin. [] These structures are present on E-selectin-binding leukocytes and constitute a small percentage of the protein-associated carbohydrates on these cells. [] Notably, these complex structures exhibit even higher affinity for E-selectin compared to 3-sialyl Lewis x. []

Q3: How does the presence of sulfate groups impact the interaction of 3-sialyl Lewis x with selectins?

A3: The presence and position of sulfate groups significantly influence the binding of 3-sialyl Lewis x to selectins. For example, 6-O-sulfation of the N-acetylglucosamine (GlcNAc) residue enhances binding to L-selectin, while 6-O-sulfation of the galactose residue abolishes it. [] This highlights the importance of sulfation patterns in fine-tuning selectin-ligand interactions.

Q4: What is the role of fucosyltransferases in the synthesis of 3-sialyl Lewis x and its related structures?

A4: Fucosyltransferases are enzymes responsible for transferring fucose to carbohydrate chains, a crucial step in the synthesis of 3-sialyl Lewis x and related structures. [, , , ] Studies have identified various fucosyltransferases with distinct specificities for different acceptor substrates, highlighting the complexity of glycan biosynthesis. [] For example, FT III, FT IV, and FT V exhibit different efficiencies in synthesizing Lewis x, Lewis y, and 3'-alpha-galactosyl Lewis x. []

Q5: How is 3-sialyl Lewis x involved in cancer progression?

A5: 3-sialyl Lewis x is overexpressed in several types of cancer cells and has been implicated in tumor metastasis. [] Increased expression of sialyl Lewis x on tumor cells correlates with higher rates of vessel invasion and metastasis, suggesting a role in cancer cell dissemination. []

Q6: Can you elaborate on the use of HL-60 cells in studying 3-sialyl Lewis x?

A6: HL-60 cells, a human promyelocytic leukemia cell line, serve as a valuable model for studying 3-sialyl Lewis x due to their rich expression of this tetrasaccharide. [] Researchers use these cells to investigate the biosynthesis of 3-sialyl Lewis x, its role in cell adhesion and signaling, and its potential as a therapeutic target. [] For instance, HL-60 cells have been used to investigate the specificities of alpha 2,3-sialyltransferases involved in synthesizing 3-sialyl Lewis x. []

Q7: What are the implications of understanding the structure-activity relationship of 3-sialyl Lewis x and its analogs?

A7: Deciphering the structure-activity relationship of 3-sialyl Lewis x and its analogs is crucial for developing targeted therapies. Understanding how specific structural modifications impact binding affinity and selectivity for E-selectin and other selectins can pave the way for designing novel anti-inflammatory and anti-cancer drugs. [] For example, developing antagonists based on 3'-sulfo Lewis x, which shows higher potency in inhibiting L-selectin, could be a promising approach. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。